Fallypride

Vue d'ensemble

Description

Fallypride is a high-affinity dopamine D2/D3 receptor antagonist primarily used in medical research. It is often utilized in the form of a radiotracer for positron emission tomography (PET) imaging studies. This compound is particularly valuable for studying dopamine receptor density and occupancy in various neuropsychiatric disorders.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Fallypride is synthesized through a multi-step process. The key step involves the nucleophilic substitution of a tosylate precursor with a fluorine-18 ion. This reaction typically requires a phase-transfer catalyst and is carried out in a synthesis module. The reaction conditions include the use of dry acetonitrile as a solvent and heating to around 100°C for 15 minutes .

Industrial Production Methods

The industrial production of this compound involves automated synthesis methods to ensure high yield and reproducibility. The process includes HPLC purification, solid-phase extraction, and final formulation with sterile filtration. The use of automated synthesis modules under current good manufacturing practice (cGMP) guidelines ensures the production of high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Fallypride primarily undergoes nucleophilic substitution reactions. The key reaction involves the substitution of a tosylate group with a fluorine-18 ion. This reaction is facilitated by a phase-transfer catalyst and is carried out under anhydrous conditions .

Common Reagents and Conditions

Reagents: Tosylate precursor, fluorine-18 ion, phase-transfer catalyst, dry acetonitrile.

Conditions: Heating to 100°C, anhydrous environment, use of synthesis module.

Major Products

The major product of the nucleophilic substitution reaction is this compound labeled with fluorine-18, which is used as a radiotracer for PET imaging .

Applications De Recherche Scientifique

Dopamine Receptor Imaging

Mechanism and Importance

[^18F]fallypride binds with high affinity to dopamine D2 and D3 receptors, making it an essential tool for imaging these receptors in vivo. Its ability to quantify receptor availability allows researchers to investigate various neurological and psychiatric conditions.

Case Studies

- A study demonstrated that [^18F]this compound PET can effectively measure dopamine release induced by amphetamines in the striatum, highlighting its utility in understanding drug effects on dopamine systems .

- Another investigation revealed significant dopamine release in response to cocaine cues in the amygdala and hippocampus among cocaine-dependent individuals, showcasing this compound's role in addiction research .

Psychiatric Disorders

Schizophrenia Research

[^18F]this compound has been instrumental in studying schizophrenia. Research indicates that patients exhibit altered binding potential in various brain regions compared to healthy controls, correlating with clinical symptoms .

Table: Summary of Findings in Schizophrenia Studies

| Study | Sample Size | Key Findings |

|---|---|---|

| Buchsbaum et al., 2006 | 15 patients | Reduced binding potential in medial thalamus |

| Kessler et al., 2009 | 11 unmedicated patients | Higher binding in substantia nigra vs. controls |

| Ford et al., 2010 | 33 patients | Significant ligand binding-symptom correlations |

Neurotoxicology

This compound is utilized to study neurotoxic effects on dopamine systems. For instance, it has been applied in rodent models to assess the impact of chemotherapy-induced pain on dopamine receptor binding . This application is crucial for understanding how neurotoxic agents affect brain function.

Pharmacological Studies

Drug Mechanism Exploration

[^18F]this compound PET studies have been employed to explore the pharmacodynamics of various substances. For example, it has been used to assess the effects of different doses of D-amphetamine on dopamine release across multiple brain regions .

Aging Studies

Research using [^18F]this compound has shown that binding potential decreases significantly with age across all brain regions studied, providing insights into how aging affects dopamine receptor availability . This information is vital for understanding age-related neurological decline.

Production and Synthesis

Recent advancements have improved the synthesis methods for [^18F]this compound, enabling multi-GBq production suitable for clinical applications. This development enhances the feasibility of conducting large-scale studies and clinical trials involving this compound .

Mécanisme D'action

Fallypride exerts its effects by binding to dopamine D2 and D3 receptors, acting as an antagonist. This binding inhibits the action of dopamine at these receptors, which is crucial for studying the role of dopamine in various neuropsychiatric disorders. The molecular targets include the dopamine D2 and D3 receptors, and the pathways involved are primarily related to dopamine signaling .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fluortriopride: Another PET radiotracer that binds to dopamine D3 receptors.

Fluspidine: Used for imaging sigma-1 receptors and dopamine D2/D3 receptors.

Uniqueness

Fallypride is unique in its ability to bind to dopamine D2 and D3 receptors under baseline conditions, making it highly effective for imaging studies without the need for synaptic dopamine depletion. This property sets it apart from other similar compounds like Fluortriopride, which requires synaptic dopamine depletion for effective imaging .

Activité Biologique

Fallypride, a radiolabeled compound primarily used in positron emission tomography (PET) imaging, acts as a selective antagonist for dopamine D2 and D3 receptors. Its biological activity has been extensively studied in various contexts, particularly in understanding dopaminergic function in the brain and its implications for psychiatric and neurological disorders.

This compound binds specifically to dopamine D2/D3 receptors, which are critical in modulating neurotransmission related to reward, cognition, and motor control. Its selectivity for these receptors allows it to serve as a valuable tool for assessing dopamine receptor availability and function in vivo using PET imaging.

Key Findings from Research Studies

-

Dopamine Release Measurement :

- A study demonstrated that this compound can be used to measure dopamine release in response to stimuli, such as drug cues. In cocaine-dependent individuals, exposure to drug cues led to significant decreases in the non-displaceable binding potential (BPND) values of this compound in regions associated with reward and craving, indicating increased dopamine release during craving episodes .

-

Pancreatic Islet Imaging :

- This compound has also been investigated for its application in imaging pancreatic islets. In a rodent model, it was shown that this compound binds selectively to islet cells compared to exocrine tissue, with a binding ratio indicating significant specificity (approximately 4 times higher binding to islets). This binding was confirmed through various methods including autoradiography and PET imaging .

-

Impact of Pharmacological Agents :

- The binding of this compound can be influenced by other pharmacological agents. For instance, the administration of haloperidol significantly reduced this compound binding in both pancreatic and brain tissues, confirming its specificity for D2/D3 receptors . This highlights the potential for this compound to be used in studies examining receptor dynamics under various pharmacological conditions.

Data Table: Summary of this compound Studies

Case Study 1: Cocaine Dependence

In a clinical trial involving twelve cocaine-dependent volunteers, PET scans utilizing this compound revealed that those with higher craving responses exhibited significantly lower BPND values across multiple brain regions associated with reward processing. This suggests that this compound can effectively measure the neurochemical changes associated with addiction and craving .

Case Study 2: Diabetic Rat Model

In a study involving streptozotocin-induced diabetic rats, this compound was used to assess the integrity of dopaminergic signaling within the pancreas. Results indicated that chemical destruction of pancreatic islets led to over a 50% reduction in this compound binding, correlating with decreased insulin production. This study underscores the utility of this compound not only in neurological contexts but also in metabolic studies .

Propriétés

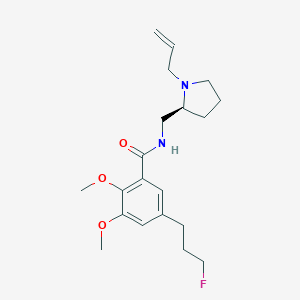

IUPAC Name |

5-(3-fluoropropyl)-2,3-dimethoxy-N-[[(2S)-1-prop-2-enylpyrrolidin-2-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29FN2O3/c1-4-10-23-11-6-8-16(23)14-22-20(24)17-12-15(7-5-9-21)13-18(25-2)19(17)26-3/h4,12-13,16H,1,5-11,14H2,2-3H3,(H,22,24)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OABRYNHZQBZDMG-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)C(=O)NCC2CCCN2CC=C)CCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)C(=O)NC[C@@H]2CCCN2CC=C)CCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30937173 | |

| Record name | 5-(3-Fluoropropyl)-2,3-dimethoxy-N-[[(2S)-1-(2-propen-1-yl)-2-pyrrolidinyl]methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166173-78-0 | |

| Record name | 5-(3-Fluoropropyl)-2,3-dimethoxy-N-[[(2S)-1-(2-propen-1-yl)-2-pyrrolidinyl]methyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166173-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fallypride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166173780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fallypride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15167 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-(3-Fluoropropyl)-2,3-dimethoxy-N-[[(2S)-1-(2-propen-1-yl)-2-pyrrolidinyl]methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FALLYPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9FWZ369GX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of (S)-(-)-N-(1-allylpyrrolidine-2-N-methyl)-5-(3-fluoropropyl)-2, 3-dimethoxybenzamide (Fallypride)?

A1: this compound exhibits high affinity and selectivity for dopamine D2 and D3 receptors (D2/D3 receptors). [, , , , , , , , , , , , , , , ]

Q2: How does this compound exert its antagonistic effects on dopamine D2/D3 receptors?

A2: this compound acts as a competitive antagonist by binding to D2/D3 receptors, thereby blocking the binding of endogenous dopamine. This binding prevents dopamine-induced signaling cascades within neurons. [, , , , , , ]

Q3: What are the downstream consequences of this compound binding to dopamine D2/D3 receptors?

A3: By blocking dopamine signaling, this compound can modulate a range of physiological processes, including motor control, reward pathways, and cognitive functions. [, , , , , , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C21H29FN2O3, and its molecular weight is 376.46 g/mol.

Q5: Is there spectroscopic data available for this compound?

A5: While the provided research papers do not explicitly provide detailed spectroscopic data, they often reference the use of techniques like high-performance liquid chromatography (HPLC) to assess the purity of synthesized this compound. [, , , ]

Q6: How stable is this compound under various conditions?

A6: this compound demonstrates good stability in physiological solutions. Research has shown that its radiochemical purity remains above 95% even after 4 hours at room temperature. [, , ]

Q7: What are the primary applications of this compound in scientific research?

A7: this compound is predominantly used as a radiotracer in PET imaging studies to visualize and quantify D2/D3 receptors in the brain. It helps researchers investigate the role of dopamine in various neurological and psychiatric conditions. [, , , , , , , , , , , , , , , ]

Q8: How is this compound used in PET imaging studies?

A8: this compound is radiolabeled, typically with fluorine-18 ([18F]this compound), and administered intravenously. The radiotracer accumulates in brain regions with high D2/D3 receptor density, allowing researchers to visualize and quantify receptor availability using PET scanners. [, , , , , , , , , , , , , , , ]

Q9: What are the advantages of using this compound over other dopamine D2/D3 receptor ligands in PET imaging?

A9: this compound's high affinity for D2/D3 receptors and favorable kinetics allow for the visualization of both striatal and extrastriatal receptor populations, which is challenging with lower-affinity ligands. Its relatively long half-life (109.8 min for fluorine-18) also makes it suitable for imaging studies lasting several hours and for distribution to PET centers without an on-site cyclotron. [, , , , , , , , , , , , , , ]

Q10: What types of studies have been conducted using [18F]this compound PET imaging?

A10: [18F]this compound PET has been employed in a wide array of studies, including:

- Investigating dopamine release in response to pharmacological challenges (e.g., amphetamine) and behavioral tasks (e.g., reward learning). [, , , , , , ]

- Assessing D2/D3 receptor availability in neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction. [, , , , , , , , , , , , ]

- Examining the effects of aging on D2/D3 receptor expression. [, , , , , ]

- Evaluating the efficacy of novel therapeutics targeting the dopaminergic system. [, , , , , , , , , , ]

- Studying the relationship between personality traits and D2/D3 receptor availability. []

Q11: What are the limitations of using [18F]this compound PET imaging?

A11: Some limitations of [18F]this compound PET imaging include:

- Potential for motion artifacts, particularly in studies involving awake animals or human subjects. [, , , , ]

- The need for sophisticated image analysis techniques to accurately quantify receptor binding. [, , , , , , , , , , , , , ]

- Challenges in differentiating D2 from D3 receptor binding, as this compound binds to both subtypes with high affinity. [, , , , , , , ]

Q12: What are some alternative methods for studying dopamine D2/D3 receptors?

A12: Alternative methods for studying D2/D3 receptors include:

- In vitro techniques: These include radioligand binding assays using membrane preparations or cell lines expressing D2/D3 receptors. These assays can provide detailed information about ligand-receptor interactions but lack the in vivo context of PET imaging. [, , , , ]

- In vivo microdialysis: This technique allows for the direct measurement of dopamine concentrations in the extracellular fluid of the brain but is invasive and limited to specific brain regions. [, , , , , , , ]

- Genetic approaches: These involve using knockout or transgenic animals with altered D2/D3 receptor expression to study the role of these receptors in behavior and disease. [, , , , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.